Predicted Lipophilicity (logP) of 0.907 Places the Cyclooctyl Derivative 2.55 log Units Below the Naphthalen-1-yl Analog
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a computationally predicted logP of 0.907, as recorded in the ZINC20 database [1]. Its closest aromatic analog, N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, has a vendor-reported logP of 3.4601 . This represents a difference of 2.55 log units—approximately a 350-fold difference in octanol-water partition coefficient. The target compound thus resides in a substantially more hydrophilic, putatively more aqueous-soluble region of chemical space than the naphthalene-containing comparator.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.907 (ZINC20 predicted) |
| Comparator Or Baseline | N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: logP = 3.4601 (ChemDiv vendor-reported) |
| Quantified Difference | Δ logP = −2.55 log units (~350-fold lower partition coefficient) |
| Conditions | Computational prediction (ZINC20) vs. vendor-reported calculated value (ChemDiv); no experimental shake-flask logP available for either compound |
Why This Matters
A logP of 0.907 falls within the optimal range for oral bioavailability per Lipinski guidelines, whereas logP 3.46 approaches the upper limit, suggesting the cyclooctyl analog may offer superior aqueous solubility and reduced non-specific protein binding for in vitro assay compatibility.
- [1] ZINC20 Database. N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide; ZINC12666739. logP: 0.907. https://zinc20.docking.org/substances/ZINC000012666739/ (accessed 2026-05-10). View Source
